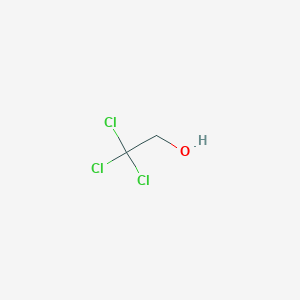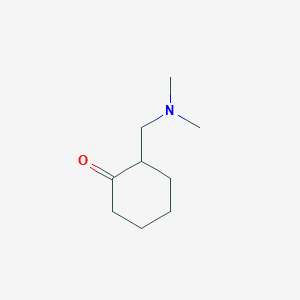
2-((Dimethylamino)methyl)cyclohexanone
概述
描述
2-((Dimethylamino)methyl)cyclohexanone is an organic compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.2374 g/mol . It is also known by other names such as 2-(N,N-Dimethylaminomethyl)cyclohexanone and 2-[(Dimethylamino)methyl]cyclohexan-1-one . This compound is a derivative of cyclohexanone and contains a dimethylamino group attached to the cyclohexane ring.
准备方法
The synthesis of 2-((Dimethylamino)methyl)cyclohexanone typically involves the Mannich reaction, where cyclohexanone reacts with formaldehyde and dimethylamine hydrochloride. The reaction conditions include using glacial acetic acid as a solvent and performing vacuum distillation to isolate the Mannich base hydrochloride. The free base is then extracted into toluene after the addition of sodium hydroxide.
化学反应分析
2-((Dimethylamino)methyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-((Dimethylamino)methyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: This compound is a precursor in the synthesis of pharmaceuticals, including analgesics and anesthetics.
Industry: It is utilized in the production of fine chemicals and specialty materials
作用机制
The mechanism of action of 2-((Dimethylamino)methyl)cyclohexanone involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity . The specific pathways involved depend on the biological context and the target molecules.
相似化合物的比较
2-((Dimethylamino)methyl)cyclohexanone can be compared with other similar compounds, such as:
Cyclohexanone derivatives: Other derivatives of cyclohexanone with different substituents on the ring, which may exhibit varying chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in various fields.
属性
IUPAC Name |
2-[(dimethylamino)methyl]cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-10(2)7-8-5-3-4-6-9(8)11/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHLEFBSGUGHCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283556 | |
| Record name | 2-[(Dimethylamino)methyl]cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15409-60-6 | |
| Record name | 2-[(Dimethylamino)methyl]cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15409-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((Dimethylamino)methyl)cyclohexanone, (2RS)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015409606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15409-60-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(Dimethylamino)methyl]cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(dimethylamino)methyl]cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((DIMETHYLAMINO)METHYL)CYCLOHEXANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K361MJ2WZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of controlling water content during the synthesis of 2-(Dimethylamino)methyl)cyclohexanone?
A1: The synthesis of 2-(Dimethylamino)methyl)cyclohexanone often involves Grignard reactions, which are highly sensitive to water. [] Water can react with the Grignard reagent, rendering it ineffective for the desired transformation. [] This necessitates stringent control over water content in both the starting material, 2-(Dimethylamino)methyl)cyclohexanone, and the reaction environment. [] Failure to do so can drastically reduce the yield of the desired product. []
Q2: How can the yield of 2-(Dimethylamino)methyl)cyclohexanone be optimized during synthesis?
A2: The Mannich reaction, a common route for synthesizing 2-(Dimethylamino)methyl)cyclohexanone, can be optimized using a uniform experiment design coupled with regression analysis and Monte Carlo simulations. [] This approach allows for the identification of optimal reaction conditions, such as the molar ratio of reactants (cyclohexanone, polyformaldehyde, and dimethylamine hydrochloride), reaction temperature, and reaction time. [] Studies have shown that a yield of 75.1% can be achieved using this optimized methodology. []
Q3: What analytical techniques are used to characterize and quantify 2-(Dimethylamino)methyl)cyclohexanone?
A3: Various analytical techniques can be employed to characterize 2-(Dimethylamino)methyl)cyclohexanone. Infrared (IR) spectroscopy and proton nuclear magnetic resonance (1H NMR) are commonly used for qualitative analysis, providing structural information about the molecule. [] High-performance liquid chromatography (HPLC), particularly after derivatization with 2,4-dinitrophenylhydrazine, is a valuable tool for quantifying 2-(Dimethylamino)methyl)cyclohexanone, even when present as an impurity in Tramadol. []
Q4: Why is the separation of cis-trans isomers of the Grignard reaction product important in Tramadol hydrochloride synthesis?
A4: The Grignard reaction used in Tramadol hydrochloride synthesis yields both cis and trans isomers of 1-3-methoxyphenyl-2-[(dimethylamino)methyl] cyclohexanone. [] Controlling the ratio of these isomers is crucial for the quality of the final drug product. A new synthesis technology leverages the differential solubility of these isomers in acetone (water) for efficient separation, leading to a higher content of the desired trans-isomer. [] This, in turn, enhances the stability and clarity of the final Tramadol hydrochloride product. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
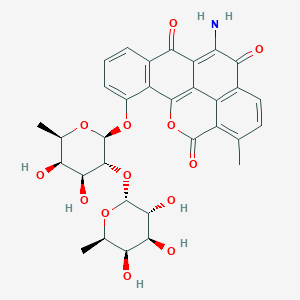
![(+/-)-[(alpha-Methylphenethyl)amino]acetonitrile](/img/structure/B127350.png)
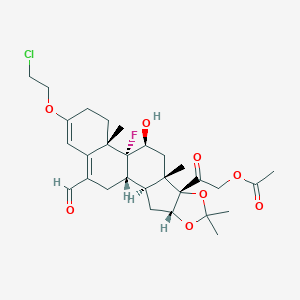
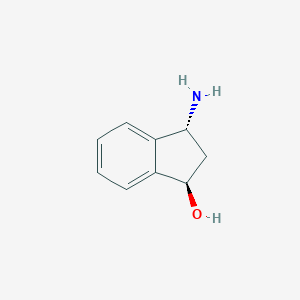
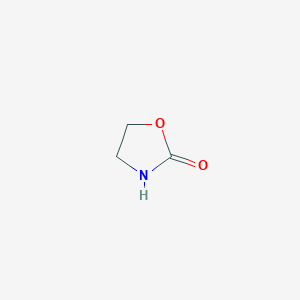
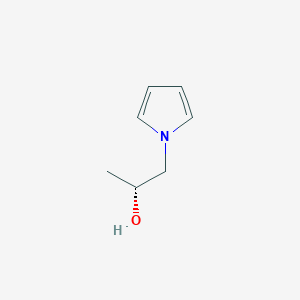
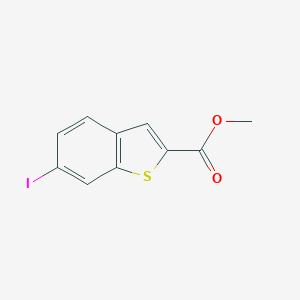
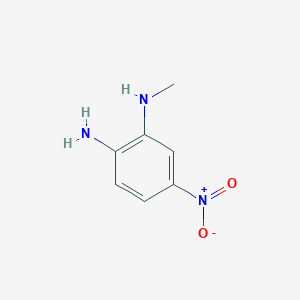
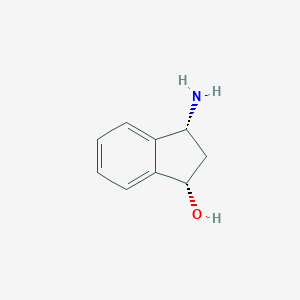
![1-[(2R,4S,5R)-4-[Tert-butyl(dimethyl)silyl]oxy-5-(1,3-diphenylimidazolidin-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B127370.png)
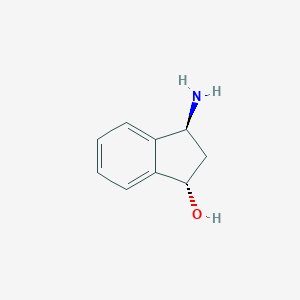
![Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate](/img/structure/B127376.png)
